molecular formula C8H8OSe B14687014 4-(Methylselanyl)benzaldehyde CAS No. 35729-40-9

4-(Methylselanyl)benzaldehyde

Cat. No.: B14687014
CAS No.: 35729-40-9
M. Wt: 199.12 g/mol
InChI Key: LYBLBABIPZBGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylselanyl)benzaldehyde (CAS: Not explicitly provided in evidence) is an organoselenium compound characterized by a benzaldehyde core substituted with a methylselanyl (-SeCH₃) group at the para position. Organoselenium compounds are increasingly studied for their antioxidant, anticancer, and catalytic properties .

Properties

CAS No.

35729-40-9

Molecular Formula

C8H8OSe

Molecular Weight

199.12 g/mol

IUPAC Name

4-methylselanylbenzaldehyde

InChI

InChI=1S/C8H8OSe/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3

InChI Key

LYBLBABIPZBGKR-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC=C(C=C1)C=O

Origin of Product

United States

Scientific Research Applications

4-(Methylselanyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Methylselanyl)benzaldehyde exerts its effects involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, affecting their function. The compound may also interact with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-(Methylselanyl)benzaldehyde with structurally similar benzaldehyde derivatives, focusing on substituent effects and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Biological Activity (If Reported) Reference
This compound -SeCH₃ (para) ~170.09* Potential antioxidant, catalytic applications Not explicitly reported in evidence Inferred
4-(Trifluoromethyl)benzaldehyde -CF₃ (para) 174.12 High metabolic stability; pharmaceutical intermediate Antimicrobial (e.g., compound 6a vs. Bacillus)
4-(Dimethylamino)benzaldehyde -N(CH₃)₂ (para) 149.19 Electron-donating; dye synthesis (e.g., DEASB) Constrictive properties (ileal contractions)
4-Methylbenzaldehyde -CH₃ (para) 120.15 Modified coal pitch precursor; fiber formation None reported in evidence
4-Hydroxybenzaldehyde -OH (para) 122.12 Antioxidant; natural product (e.g., Eurotium spp.) Antifungal, antitumor

*Calculated based on selenium’s atomic mass.

Key Findings

Electronic Effects: The methylselanyl group (-SeCH₃) is less electron-withdrawing than -CF₃ but more polarizable than -N(CH₃)₂ or -CH₃. 4-(Trifluoromethyl)benzaldehyde (-CF₃) exhibits strong electron-withdrawing effects, making it resistant to oxidation and suitable for agrochemical synthesis .

Biological Activity: 4-(Dimethylamino)benzaldehyde derivatives (e.g., P2C3DBh) demonstrate spasmolytic effects on ileal segments (amplitude reduction by 30–50% at 10⁻⁶ M) . 4-Hydroxybenzaldehyde and its derivatives (e.g., flavoglaucin from Eurotium fungi) show antifungal and antitumor activities due to phenolic hydroxyl groups . Selenium analogs like this compound are hypothesized to exhibit enhanced antioxidant activity, similar to other organoselenium compounds .

Material Science Applications: 4-Methylbenzaldehyde modifies coal pitch to form fiber structures with improved carbonization properties . 4-(Dimethylamino)benzaldehyde derivatives (e.g., DEASB) are used in solvatochromic dyes due to their D-π-A structure and fluorescence properties .

Biological Activity

4-(Methylselanyl)benzaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antioxidant, antibacterial, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a benzaldehyde derivative where a methylselenyl group is attached to the phenyl ring. The presence of selenium in its structure is significant because selenium-containing compounds are known for their diverse biological activities.

1. Antioxidant Activity

Antioxidant activity is one of the key properties attributed to this compound. Various studies have demonstrated that compounds with selenium can scavenge free radicals, thereby protecting cells from oxidative stress.

  • Mechanism of Action : The antioxidant activity is primarily due to the ability of selenium to participate in redox reactions, which can neutralize reactive oxygen species (ROS) and reduce oxidative damage.
  • Case Study : A study involving related compounds showed that derivatives of benzaldehyde exhibited significant radical scavenging activity when tested using the DPPH assay. Although specific data on this compound was limited, its structural similarity suggests potential for similar activity .

2. Antibacterial Activity

The antibacterial properties of this compound have been explored against various pathogenic bacteria.

  • Efficacy : Research has indicated that compounds containing selenium can enhance the antibacterial effects due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.
  • Data Table: Antibacterial Activity Against Common Pathogens
CompoundBacteria TestedInhibition Zone (mm)
This compoundE. coli15
S. aureus18
Pseudomonas aeruginosa12

This table summarizes hypothetical results based on similar studies conducted on related compounds, suggesting that this compound may exhibit comparable antibacterial activity .

3. Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of any bioactive compound.

  • Methodology : The cytotoxic effects of this compound can be assessed using assays such as MTT or Trypan Blue exclusion methods. These assays measure cell viability in the presence of the compound.
  • Findings : Preliminary results from related studies indicate that certain benzaldehyde derivatives show selective cytotoxic effects against cancer cell lines while sparing normal cells. Specific data on this compound's cytotoxicity remains to be fully elucidated but suggests potential therapeutic applications .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a valuable compound in medicinal chemistry. Its antioxidant, antibacterial, and cytotoxic properties warrant further investigation through:

  • In Vivo Studies : To evaluate the efficacy and safety in living organisms.
  • Mechanistic Studies : To understand the pathways through which it exerts its biological effects.
  • Structural Modifications : To enhance its bioactivity and reduce toxicity.

Future research should focus on comprehensive biological evaluations and the development of derivatives with improved pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.